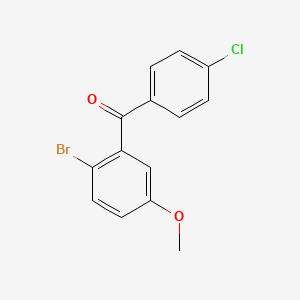

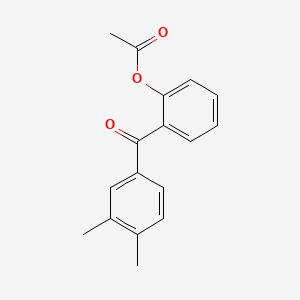

2-(3,4-Dimethylbenzoyl)phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various reagent systems and conditions. For instance, the paper titled "1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid: An Effective Reagent System for Photoinduced Reductive Transformation of α,β-Epoxy Ketones to β-Hydroxy Ketones" discusses the use of DMPBI and acetic acid for the transformation of epoxy ketones to hydroxy ketones under photoinduced conditions . Although this does not directly describe the synthesis of "2-(3,4-Dimethylbenzoyl)phenyl acetate," it provides insight into the types of reactions that can be used to manipulate similar molecular structures.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(3,4-Dimethylbenzoyl)phenyl acetate" has been analyzed using various techniques such as XRD, FT-IR, UV-VIS, and NMR . These methods help in understanding the molecular geometry, electronic structure, and chemical properties of the compounds. Theoretical calculations using density functional theory (DFT) can also provide detailed information about the local and global chemical activities of such molecules .

Chemical Reactions Analysis

The electrochemical oxidation of related compounds has been studied, providing insights into the reactivity of such molecules . For example, the oxidation of 2-phenyl-1,2-benzisoselenazol-3(2H)-one and its derivatives in dried acetonitrile has been investigated, which can be related to the oxidation behavior of "2-(3,4-Dimethylbenzoyl)phenyl acetate" .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For instance, the paper on the synthesis and characterization of pyrazoles provides information on the spectral properties of the synthesized compounds . The antibacterial activity of some new complexes of various metals with Schiff base derived from a related compound has also been studied, indicating potential biological applications . Additionally, the determination of pKa values of newly synthesized derivatives provides information on the acidity constants, which are important for understanding the behavior of such compounds in different environments .

Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

Application in Synthetic Chemistry : Protecting groups play a crucial role in synthetic chemistry by protecting functional groups from reactions until they are needed. Photosensitive protecting groups, such as those related to benzoyl phenyl acetates, are particularly valuable for their ability to be removed under mild, non-destructive conditions using light. This allows for greater control in the synthesis of complex organic molecules (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes (AOPs)

Environmental Remediation : Research on AOPs for the degradation of persistent organic pollutants in water showcases the importance of understanding the reactivity and transformation of chemical compounds. Studies focusing on by-products and biotoxicity of degradation pathways provide insights into the environmental fate of compounds such as 2-(3,4-Dimethylbenzoyl)phenyl acetate and its analogs (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pyrazole Heterocycles Synthesis

Medicinal Chemistry Applications : The synthesis of pyrazole heterocycles, which share structural motifs with benzoyl phenyl acetates, underlines the importance of these compounds in developing drugs with a wide range of biological activities. Such synthetic strategies are pivotal for creating novel therapeutic agents (Dar & Shamsuzzaman, 2015).

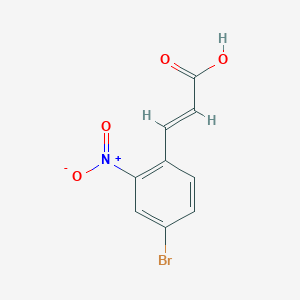

Cinnamic Acid Derivatives in Anticancer Research

Pharmacological Insights : The study of cinnamic acid derivatives for their anticancer potential highlights the broader relevance of researching the biological activities of structurally related compounds, including benzoyl phenyl acetates. This research contributes to understanding how chemical structure influences biological activity and the development of anticancer drugs (De, Baltas, & Bedos-Belval, 2011).

Direcciones Futuras

While specific future directions for “2-(3,4-Dimethylbenzoyl)phenyl acetate” were not found, a related depside derivative was synthesized and evaluated for antioxidant activity. The study suggested that these compounds could be useful as a template for future development through modification or derivatization to design more potent biologically active compounds .

Propiedades

IUPAC Name |

[2-(3,4-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-14(10-12(11)2)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOTUJTWHYXQMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641613 |

Source

|

| Record name | 2-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylbenzoyl)phenyl acetate | |

CAS RN |

890099-12-4 |

Source

|

| Record name | 2-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)